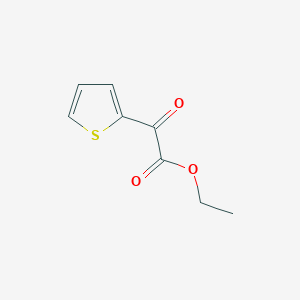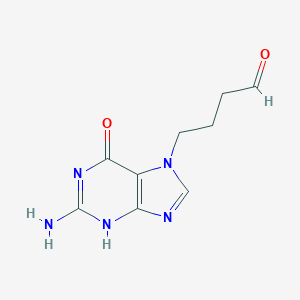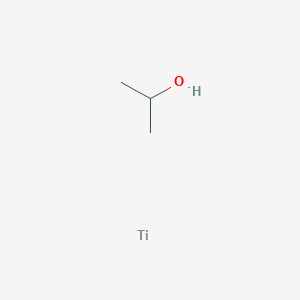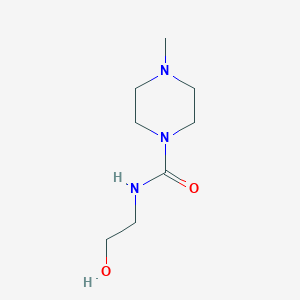
1,2-Bis(di-tert-butylphosphinomethyl)benzene
概要
説明
1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) is a bidentate phosphine ligand . It has a linear formula of C6H4[CH2P[C(CH3)2]2] and a molecular weight of 394.55 . DTBPMB, in combination with Pd2(dba)3 (dba = trans,trans-dibenzylideneacetone) and a sulfonic acid, can catalyze the methoxycarbonylation of ethane to form methyl propanoate .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(di-tert-butylphosphinomethyl)benzene consists of a benzene ring with two phosphine groups attached to it. Each phosphine group is bonded to a methyl group, which is further bonded to two tert-butyl groups .Chemical Reactions Analysis
DTBPMB has been reported as one of the best ligands for achieving the alkoxycarbonylation of various unsaturated compounds . When bonded to palladium, the ligand provides the basis for the first step in the commercial production of methyl methacrylate .Physical And Chemical Properties Analysis
DTBPMB is a solid substance . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .科学的研究の応用
Alkoxycarbonylation of Various Unsaturated Compounds
This compound has been reported over the years for being one of the best ligands for achieving the alkoxycarbonylation of various unsaturated compounds . When bonded to palladium, it provides the basis for the first step in the commercial production of methyl methacrylate .
High Selectivity to Linear Esters and Acids
From terminal or internal double bonds, this ligand provides very high selectivity to linear esters and acids .
Hydroesterification of Styrene and Vinyl Acetate
1,2-Bis(di-tert-butylphosphinomethyl)benzene may be used as a ligand for the palladium-catalyzed hydroesterification of styrene and vinyl acetate to form branched esters in the presence of polymeric sulfonic acids promoters .
Methoxycarbonylation of Ethane
In combination with Pd 2 (dba) 3 (dba = trans,trans -dibenzylideneacetone) and a sulfonic acid, 1,2-Bis(di-tert-butylphosphinomethyl)benzene can catalyze the methoxycarbonylation of ethane to form methyl propanoate .
Isomerizing Carbonylations
This ligand has been used in isomerizing carbonylations of non-functionalized internal alkenes .
Synthesis of α,ω-bifunctional Compounds
It has been used in the synthesis of α,ω-bifunctional compounds through the methoxy- and hydroxycarbonylation of unsaturated esters .
作用機序
Target of Action
The primary target of 1,2-Bis(di-tert-butylphosphinomethyl)benzene, also known as 1,2-Bis((di-tert-butylphosphino)methyl)benzene, is to act as a ligand in various catalytic reactions . It is a bidentate phosphine ligand, meaning it can bind to a metal atom at two points .
Mode of Action
This compound interacts with its targets by forming a complex with a metal atom, such as palladium (Pd) in the Pd2(dba)3 complex . The resulting complex can then participate in various catalytic reactions .
Biochemical Pathways
The compound is involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds .
Result of Action
The primary result of the action of 1,2-Bis(di-tert-butylphosphinomethyl)benzene is the facilitation of various types of coupling reactions. For example, it can catalyze the methoxycarbonylation of ethane to form methyl propanoate . This is a type of carbonylation reaction, which involves the addition of a carbonyl group (C=O) to a molecule .
Action Environment
The action of 1,2-Bis(di-tert-butylphosphinomethyl)benzene is influenced by various environmental factors. For instance, the presence of a sulfonic acid can enhance its ability to catalyze the methoxycarbonylation of ethane . Additionally, it should be handled in a well-ventilated place and stored under inert gas at 2-8°C . It is sensitive to air .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNPIUDAIFHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405525 | |
| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(di-tert-butylphosphinomethyl)benzene | |
CAS RN |
121954-50-5 | |
| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-Bis(di-tert-butylphosphinomethyl)benzene a remarkable ligand in catalysis?
A: 1,2-Bis(di-tert-butylphosphinomethyl)benzene stands out due to its strong electron-donating ability and steric bulk. These characteristics allow it to effectively stabilize palladium catalysts, leading to highly active and selective catalytic systems, particularly in alkoxycarbonylation reactions. [, ]
Q2: What is the significance of 1,2-Bis(di-tert-butylphosphinomethyl)benzene in industrial chemistry?
A: 1,2-Bis(di-tert-butylphosphinomethyl)benzene plays a pivotal role in the Alpha process, a groundbreaking method developed by Lucite International for producing methyl methacrylate (MMA). This process utilizes a palladium catalyst stabilized by DTBPMB for the methoxycarbonylation of ethylene, highlighting the ligand's industrial significance. [, ]
Q3: How does 1,2-Bis(di-tert-butylphosphinomethyl)benzene influence the selectivity of palladium-catalyzed reactions?
A: The steric bulk provided by the tert-butyl groups in DTBPMB creates a specific environment around the palladium center. This steric influence favors the formation of linear products over branched isomers, leading to high regioselectivity, especially in alkoxycarbonylation and hydrothiolation reactions. [, , , ]
Q4: Can you provide an example of how 1,2-Bis(di-tert-butylphosphinomethyl)benzene enables the synthesis of valuable compounds?
A: 1,2-Bis(di-tert-butylphosphinomethyl)benzene enables the synthesis of long-chain monomers like dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate from readily available unsaturated fatty acid esters through isomerizing alkoxycarbonylation. These monomers are valuable precursors for producing high-melting-point polyesters for various applications. []
Q5: Are there any limitations associated with using 1,2-Bis(di-tert-butylphosphinomethyl)benzene in catalysis?
A: While highly effective, research shows that 1,2-Bis(di-tert-butylphosphinomethyl)benzene-based catalysts can exhibit decreased activity in alkoxycarbonylation reactions when using less activated aryl chlorides like 4-chloroacetophenone. This limitation stems from side reactions involving the methoxide ion and CO. Using less nucleophilic alcohols like 2,2,2-trifluoroethanol can mitigate this issue. []
Q6: How has computational chemistry been employed to understand 1,2-Bis(di-tert-butylphosphinomethyl)benzene's role in catalysis?
A: Computational studies, including those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of 1,2-Bis(di-tert-butylphosphinomethyl)benzene-mediated palladium catalysis. For instance, these studies have provided insights into the reaction pathways, catalyst inhibition by CO, and solvent effects on alkoxycarbonylation reactions. [, ]
Q7: What are the current research directions concerning the development of 1,2-Bis(di-tert-butylphosphinomethyl)benzene-based catalysts?
A: Ongoing research focuses on improving the performance and versatility of 1,2-Bis(di-tert-butylphosphinomethyl)benzene-based catalysts. One promising avenue involves substituting some tert-butyl groups with 2-pyridyl moieties. These modified ligands have demonstrated exceptional activity in carbonylation reactions even at low temperatures. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)





![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)